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carboxylate

Cat. No.: B041211 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Methyl (S)-(-)-N-Z-aziridine-2-carboxylate, a chiral aziridine derivative, is a pivotal building

block in modern organic synthesis. Its inherent ring strain and defined stereochemistry make it

a valuable precursor for the asymmetric synthesis of a wide array of biologically active

molecules, including pharmaceuticals, agrochemicals, and enzyme inhibitors. This technical

guide provides a comprehensive overview of its chemical and physical properties, a detailed

experimental protocol for its synthesis from L-serine methyl ester hydrochloride, and an

analysis of its key spectroscopic data. Furthermore, it explores its synthetic utility through

common reaction pathways, such as nucleophilic ring-opening, and its application in the

synthesis of complex molecules.

Chemical and Physical Properties
Methyl (S)-(-)-N-Z-aziridine-2-carboxylate, also known as (S)-1-(Benzyloxycarbonyl)-2-

(methoxycarbonyl)aziridine or (S)-N-Cbz-aziridine-2-carboxylic acid methyl ester, is a colorless

to pale yellow oil at room temperature. Its key properties are summarized in the table below.
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Property Value

CAS Number 104597-98-0

Molecular Formula C₁₂H₁₃NO₄

Molecular Weight 235.24 g/mol

Appearance Colorless to yellow liquid

Density 1.19 g/mL at 25 °C

Boiling Point 160 - 165 °C at 2 mmHg

Optical Rotation [α]²⁰/D ~ -25° (c=1 in toluene)

Refractive Index n²⁰/D 1.519

Solubility Soluble in DMF, DMSO, and Ethanol

Synthesis
The most common and stereospecific synthesis of Methyl (S)-(-)-N-Z-aziridine-2-carboxylate
originates from the readily available chiral pool amino acid, L-serine. The synthesis involves a

three-step sequence: N-protection, hydroxyl group activation, and intramolecular cyclization.

Synthetic Pathway
The overall synthetic transformation is depicted in the following workflow:
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Synthesis of Methyl (S)-(-)-N-Z-aziridine-2-carboxylate

L-Serine Methyl Ester Hydrochloride

N-Cbz-L-serine Methyl Ester

 Cbz-Cl, Base
 (Protection)

N-Cbz-O-mesyl-L-serine Methyl Ester

 MsCl, Base
 (Activation)

Methyl (S)-(-)-N-Z-aziridine-2-carboxylate

 Base
 (Cyclization)

Click to download full resolution via product page

Caption: Synthetic workflow for Methyl (S)-(-)-N-Z-aziridine-2-carboxylate.

Detailed Experimental Protocol
Step 1: N-Protection of L-Serine Methyl Ester Hydrochloride

To a stirred suspension of L-serine methyl ester hydrochloride (1.0 eq) in a suitable solvent

such as dichloromethane (DCM) or a biphasic system of ethyl acetate and water, cool the

mixture to 0 °C in an ice bath.

Add a base, such as triethylamine (2.2 eq) or sodium bicarbonate (2.5 eq), portion-wise to

neutralize the hydrochloride and basify the reaction mixture.
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Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the

temperature at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, perform an aqueous work-up. If a biphasic system was used, separate the

organic layer. If DCM was used, wash the reaction mixture with water, 1M HCl, saturated

sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure to yield N-Cbz-L-serine methyl ester as a crude

product, which can be purified by column chromatography on silica gel.

Step 2: Activation of the Hydroxyl Group

Dissolve the N-Cbz-L-serine methyl ester (1.0 eq) in anhydrous DCM or another suitable

aprotic solvent and cool the solution to 0 °C.

Add a non-nucleophilic base, typically triethylamine (1.5 eq).

Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to the cooled solution.

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the formation of the mesylate by

TLC.

Upon completion, quench the reaction with a saturated aqueous solution of sodium

bicarbonate.

Extract the product with DCM, wash the combined organic layers with water and brine, and

dry over anhydrous sodium sulfate.

The solvent is removed under reduced pressure to afford the crude N-Cbz-O-mesyl-L-serine

methyl ester, which is often used in the next step without further purification due to its

instability.

Step 3: Intramolecular Cyclization
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Dissolve the crude N-Cbz-O-mesyl-L-serine methyl ester in a suitable solvent like anhydrous

tetrahydrofuran (THF) or acetonitrile.

Add a base to facilitate the intramolecular SN2 reaction. A common choice is potassium

carbonate (2.0 eq) or another non-nucleophilic inorganic base.

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the cyclization

can be monitored by TLC.

After the reaction is complete, filter off the inorganic salts.

Concentrate the filtrate under reduced pressure.

Purify the resulting crude product by flash column chromatography on silica gel using a

mixture of hexane and ethyl acetate as the eluent to obtain pure Methyl (S)-(-)-N-Z-
aziridine-2-carboxylate.

Spectroscopic Data
The structure of Methyl (S)-(-)-N-Z-aziridine-2-carboxylate can be confirmed by various

spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)

δ (ppm) Assignment

7.40 - 7.30 (m, 5H) Ar-H

5.18 (s, 2H) -CH₂-Ph

3.75 (s, 3H) -OCH₃

3.20 (dd, 1H) Aziridine-H

2.65 (dd, 1H) Aziridine-H

2.40 (dd, 1H) Aziridine-H

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Assignment

~3030 Aromatic C-H stretch

~2950 Aliphatic C-H stretch

~1750 C=O stretch (ester)

~1710 C=O stretch (carbamate)

~1250 C-O stretch

~1220 C-N stretch

Mass Spectrometry
Technique m/z Assignment

ESI-MS 236.08 [M+H]⁺

258.06 [M+Na]⁺

Synthetic Applications
The primary utility of Methyl (S)-(-)-N-Z-aziridine-2-carboxylate lies in its susceptibility to

nucleophilic ring-opening reactions. The strained three-membered ring readily opens upon

attack by a variety of nucleophiles, leading to the formation of chiral α- or β-amino acid

derivatives.

Nucleophilic Ring-Opening Reactions
The regioselectivity of the ring-opening is influenced by the nature of the nucleophile and the

reaction conditions. In general, under neutral or basic conditions, nucleophiles tend to attack

the less substituted β-carbon (C3), while under acidic conditions, which activate the aziridine

nitrogen, attack at the more substituted α-carbon (C2) can also be observed.
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Ring-Opening Reactions

Methyl (S)-(-)-N-Z-aziridine-2-carboxylate

β-Substituted α-amino acid derivative

 Nu⁻
 (β-attack)

α-Substituted β-amino acid derivative

 Nu⁻, H⁺

 (α-attack)

Click to download full resolution via product page

Caption: Regioselectivity in nucleophilic ring-opening of the aziridine.

This reactivity makes it a valuable intermediate in the synthesis of non-proteinogenic amino

acids, which are important components of many pharmaceuticals.

Conclusion
Methyl (S)-(-)-N-Z-aziridine-2-carboxylate is a versatile and highly valuable chiral building

block for organic synthesis. Its straightforward preparation from L-serine and its predictable

reactivity in nucleophilic ring-opening reactions provide a reliable pathway for the

stereoselective synthesis of complex nitrogen-containing molecules. For researchers and

professionals in drug development and related fields, a thorough understanding of the

synthesis and reactivity of this compound is essential for the design and execution of efficient

and stereocontrolled synthetic strategies.

To cite this document: BenchChem. [An In-depth Technical Guide to Methyl (S)-(-)-N-Z-
aziridine-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041211#what-is-methyl-s-n-z-aziridine-2-carboxylate]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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